molecular formula C8H11FN2 B2909187 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine CAS No. 1337159-71-3

1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine

Cat. No.: B2909187
CAS No.: 1337159-71-3
M. Wt: 154.188
InChI Key: IBHZSRNMMAIXRE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-amine is a chiral primary amine featuring a pyridine ring substituted with fluorine at the 2-position and a methyl group at the 5-position. The fluorine atom enhances metabolic stability and modulates electronic properties, while the methyl group contributes to steric effects and lipophilicity .

Properties

IUPAC Name

1-(2-fluoro-5-methylpyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-5-3-7(6(2)10)8(9)11-4-5/h3-4,6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHZSRNMMAIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-5-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under basic conditions to introduce the ethanamine side chain.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluoro group can enhance its binding affinity and specificity towards certain biological targets. The ethanamine side chain may facilitate its incorporation into larger molecular frameworks, influencing its overall activity and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure/Substituents Molecular Weight Key Features/Applications References
1-(2-Fluoro-5-methylpyridin-3-yl)ethan-1-amine Pyridine (2-F, 5-Me), ethanamine ~168.19 (calc.) Chiral building block; potential kinase inhibitor scaffold
Avapritinib (S)-1-(4-Fluorophenyl)ethan-1-amine derivative 620.76 KIT/PDGFRα inhibitor (Ayvakit®); targets oncogenic mutations in mastocytosis
Selumetinib sulfate Benzimidazole derivative 555.76 MEK inhibitor; treats neurofibromatosis and cancers; enhanced solubility via sulfate salt
1-(Pyridin-2-yl)ethan-1-amine Pyridine (unsubstituted), ethanamine 122.17 Chiral ligand/asymmetric catalysis precursor; used in DARA synthesis
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine Pyrimidine (2-CF₃), ethanamine 191.15 High lipophilicity (predicted logP: 1.30); potential CNS-targeting scaffold

Key Differences and Implications

  • Substituent Effects: Fluorine vs. Pyridine vs. Pyrimidine: Pyrimidine-based analogs (e.g., 1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine) exhibit distinct binding modes in kinase inhibition due to altered hydrogen-bonding capabilities .
  • Chirality and Synthesis :

    • The target compound and 1-(pyridin-2-yl)ethan-1-amine are synthesized via asymmetric hydrogenation or dynamic kinetic resolution (DKR), achieving >99% enantiomeric excess (ee) in industrial settings . In contrast, avapritinib employs a stereospecific (S)-configured amine for selective kinase inhibition .
  • Biological Activity: Avapritinib and selumetinib are FDA-approved drugs targeting specific kinases, whereas the target compound’s activity remains underexplored. Obatoclax, a Bcl-2 inhibitor, shares the ethanamine backbone but incorporates an indole-pyrrole system, highlighting the diversity of bioactivity achievable with amine-based scaffolds .

Physicochemical Properties

Property This compound 1-(Pyridin-2-yl)ethan-1-amine 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine
Molecular Weight 168.19 122.17 191.15
Predicted pKa ~8.2 (amine) ~9.1 (amine) 7.86
Lipophilicity (logP) ~1.5 ~0.8 1.30
Synthetic Accessibility Moderate (requires chiral resolution) High (via DARA) Low (due to trifluoromethyl group)

Research and Patent Trends

  • Kinase Inhibitors : Avapritinib’s success underscores the value of fluorinated ethanamine derivatives in targeting resistant mutations .
  • Chiral Synthesis : Industrial asymmetric hydrogenation methods (e.g., DARA) for 1-(pyridin-2-yl)ethan-1-amine are scalable and applicable to the target compound .

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